molecular formula C24H19BrN4O B11519469 2-{6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl}phenol

2-{6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl}phenol

Cat. No.: B11519469
M. Wt: 459.3 g/mol
InChI Key: OAKNVYQDMHBQJW-LQKURTRISA-N
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Description

2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and phenol groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(4-Chlorophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-[6-(4-Methylphenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol: Similar structure but with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 2-[6-(4-Bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]pyrimidin-4-yl]phenol imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C24H19BrN4O

Molecular Weight

459.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-4-yl]phenol

InChI

InChI=1S/C24H19BrN4O/c1-16(17-7-3-2-4-8-17)28-29-24-26-21(18-11-13-19(25)14-12-18)15-22(27-24)20-9-5-6-10-23(20)30/h2-15,30H,1H3,(H,26,27,29)/b28-16+

InChI Key

OAKNVYQDMHBQJW-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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